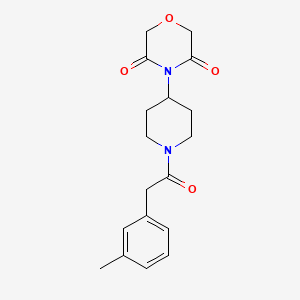

4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione

描述

属性

IUPAC Name |

4-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-13-3-2-4-14(9-13)10-16(21)19-7-5-15(6-8-19)20-17(22)11-24-12-18(20)23/h2-4,9,15H,5-8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZCIKUHFGJPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)COCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperidine with 2-(m-Tolyl)acetyl chloride, followed by cyclization with morpholine-3,5-dione under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione have shown promising anticancer properties. For instance, derivatives of morpholine and piperidine have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancer cells. Studies have reported IC50 values indicating significant cytotoxicity, suggesting that modifications to the structure can enhance efficacy against specific cancer types .

Antimicrobial Activity

Similar compounds have been investigated for their antimicrobial properties. The presence of heterocyclic structures in the molecule allows for interactions with bacterial enzymes and membranes, potentially leading to bactericidal effects. For example, derivatives of morpholine have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The piperidine component is often associated with neuroactive properties. Research has indicated that compounds with similar structures can act as inhibitors of neurotransmitter reuptake or modulate receptor activity, making them candidates for further studies in treating neurological disorders such as depression and anxiety .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the morpholine ring followed by acylation with m-tolylacetyl chloride.

In terms of mechanism, the compound is believed to interact with specific biological targets through hydrogen bonding and hydrophobic interactions due to its structural features. This interaction may inhibit key enzymes or receptors involved in disease processes.

Case Studies

作用机制

The mechanism of action of 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Piperidine-Substituted Derivatives

The patent in highlights analogs with modifications to the piperidine substituent. Key comparisons include:

| Substituent | Physicochemical Properties | Hypothetical Biological Impact |

|---|---|---|

| 1-(2-(m-Tolyl)acetyl)piperidin-4-yl | Moderate lipophilicity (logP ~2.5) | Enhanced receptor affinity due to aromatic interactions |

| 1-Methylpiperidin-4-yl | Lower logP (~1.8) | Reduced steric hindrance, faster metabolism |

| 1-(2-Hydroxyethoxyethyl)piperidin-4-yl | High hydrophilicity (logP ~0.9) | Improved solubility but limited blood-brain barrier penetration |

| 1-(Methylsulfonyl)piperidin-4-yl | Polar (logP ~1.2) | Increased hydrogen-bonding potential |

The m-tolylacetyl group in the target compound likely balances lipophilicity and target engagement compared to smaller (e.g., methyl) or polar (e.g., sulfonyl) substituents .

Morpholine-3,5-dione vs. Other Heterocycles

describes bis(morpholino-triazine) derivatives. While these are distinct in structure, the morpholine component shares similarities with the morpholine-3,5-dione in the target compound:

The morpholine-3,5-dione in the target compound may offer superior metabolic stability compared to triazine-based analogs.

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Piperidine Substituents : Bulky groups like m-tolylacetyl may improve target selectivity but reduce solubility. Smaller groups (e.g., methyl) favor pharmacokinetics but diminish potency.

- Morpholine vs. Triazine : Morpholine-3,5-dione’s rigidity may enhance binding to structured enzymatic pockets, whereas triazine derivatives prioritize solubility for systemic applications .

生物活性

4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound featuring both piperidine and morpholine rings, along with a tolyl acetyl group. This unique structure suggests potential biological activities that warrant detailed investigation. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 4-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione

- Molecular Formula : CHNO

- Molecular Weight : 330.4 g/mol

- CAS Number : 2034467-00-8

The compound's structure includes functional groups that may interact with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it may act as an inhibitor or modulator of key metabolic pathways. The interaction with molecular targets can lead to alterations in enzyme activity, affecting processes such as glucose metabolism and inflammation.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of morpholine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of α-glucosidase and DPP-4 enzymes, which are crucial in glucose regulation:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential DPP-4 inhibition | |

| 1-{[1-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl]piperidin}-3-yl]morpholine | Positive allosteric modulator |

These findings suggest that the compound may help in managing blood glucose levels effectively.

Anti-inflammatory Effects

In vivo studies have indicated that morpholine derivatives can exhibit anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit inflammatory pathways:

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-inflammatory activity | Demonstrated through various assays | |

| Docking studies | Confirmed interaction with inflammatory mediators |

These results point towards the potential use of this compound in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. While specific data on this compound is limited, derivatives have shown promising antibacterial effects against various pathogens:

| Compound Type | Activity | Reference |

|---|---|---|

| Piperidine derivatives | Moderate to strong antibacterial activity | |

| Morpholine derivatives | Effective against Salmonella typhi and Bacillus subtilis |

This suggests a broader scope for the compound’s utility in infectious disease management.

Case Studies

Several case studies have examined the biological effects of morpholine and piperidine derivatives:

- Study on DPP-4 Inhibitors : A series of morpholine derivatives were synthesized and tested for their DPP-4 inhibitory activity. The most active compounds showed significant blood glucose-lowering effects in diabetic models.

- Inflammation Model : In vivo experiments demonstrated that certain derivatives reduced markers of inflammation significantly compared to controls, indicating their therapeutic potential in inflammatory diseases.

常见问题

Q. What are the recommended synthetic routes for 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine and morpholine moieties. For example:

- Step 1 : React piperidin-4-yl intermediates with acetylating agents (e.g., 2-(m-Tolyl)acetyl chloride) under basic conditions (e.g., NaOH in dichloromethane) to form the acetylated piperidine derivative .

- Step 2 : Couple the intermediate with morpholine-3,5-dione via nucleophilic substitution or condensation, often using refluxing toluene or ethanol as solvents .

- Key Considerations : Monitor reaction progress via TLC and optimize pH (6.5–7.0) to avoid side reactions .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., δ 1.41–4.04 ppm for piperidine and morpholine protons, aromatic signals at δ 7.42–8.21 ppm) .

- HPLC Assays : Employ a C18 column with a buffer system (e.g., 15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) to assess purity (>95%) .

- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF.

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Storage : Store at room temperature in anhydrous conditions (e.g., desiccator with silica gel) to prevent hydrolysis of the morpholine-dione ring .

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., free morpholine or acetylated byproducts) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

- Methodological Answer :

- Solvent Optimization : Replace toluene with ethanol or methanol to enhance solubility of intermediates while maintaining reflux efficiency .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate acetyl transfer reactions, reducing reaction time from 12 h to 6 h .

- Workup Strategies : Use gradient pH adjustments during extraction (e.g., 0.1 M HCl followed by 0.1 M NaOH) to isolate the product with minimal impurities .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., IC₅₀ determination) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Metabolic Stability Tests : Pre-incubate the compound with liver microsomes to identify active/inactive metabolites that may skew results .

- Receptor Binding Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to distinguish direct target engagement from off-target effects .

Q. What in vitro models are appropriate for studying its mechanism of action in cancer research?

- Methodological Answer :

- Cell Line Selection : Use NCI-60 panels to screen for activity across diverse cancer types (e.g., leukemia, breast adenocarcinoma) .

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) in treated vs. untreated cells .

- Oxidative Stress Profiling : Quantify ROS levels using DCFH-DA fluorescence to assess antioxidant activity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro or bromo) at the m-Tolyl moiety to enhance receptor binding affinity .

- Morpholine-Dione Substitution : Replace the dione ring with a thione or selenone derivative to modulate redox properties .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。